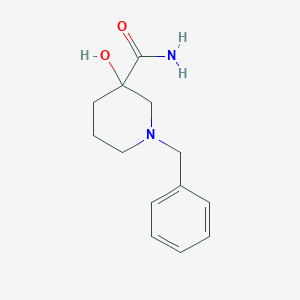

1-Benzyl-3-hydroxypiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-hydroxypiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12(16)13(17)7-4-8-15(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDYNYMMZUEESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 3 Hydroxypiperidine 3 Carboxamide and Its Analogues

Direct Synthesis Pathways to 1-Benzyl-3-hydroxypiperidine-3-carboxamide

Direct synthetic routes to this compound aim to construct the core piperidine (B6355638) ring with the desired functionalities either incorporated during the cyclization process or installed in a sequential one-pot fashion.

Cyclization Reactions in Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of many synthetic strategies. Various cyclization reactions can be envisioned to construct the this compound scaffold. One potential approach involves the cyclization of acyclic precursors that already contain the necessary carbon and nitrogen atoms, along with the C3-substituents or their precursors. For instance, a visible-light-driven radical silylative cyclization of aza-1,6-dienes has been shown to produce densely functionalized piperidines. nih.gov This method could potentially be adapted to substrates bearing precursors to the hydroxyl and carboxamide groups.

Another strategy involves intramolecular reactions of appropriately substituted open-chain compounds. For example, a palladium-catalyzed azide (B81097) reduction followed by cyclization of an amino acetal, prepared via a nitro-Mannich reaction, offers a pathway to substituted piperidines. nih.gov By carefully designing the starting materials, it may be possible to introduce the required functionalities that can be converted to the hydroxyl and carboxamide groups post-cyclization.

Functionalization Strategies for Hydroxyl and Carboxamide Moieties

A key challenge in the synthesis of this compound is the simultaneous installation of the hydroxyl and carboxamide groups at the C3 position. A plausible strategy involves the conversion of a precursor functional group. For instance, a nitrile group can serve as a precursor to the carboxamide. The hydrolysis of a nitrile to a carboxamide is a well-established transformation in organic synthesis.

A related approach involves the synthesis of 3-hydroxy-2-piperidinone carboxamides through a catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. nih.gov This methodology provides a piperidine ring with the desired 3-hydroxy-3-carboxamide motif, albeit with a carbonyl group at the C2 position. Subsequent reduction of the lactam would be necessary to obtain the target 1-benzylpiperidine (B1218667) structure.

Precursor Compound Derivatization: From 1-Benzylpiperidin-3-one Scaffolds

The most direct and well-documented approach to this compound and its analogues involves the derivatization of the readily available precursor, 1-benzylpiperidin-3-one. This ketone provides a convenient electrophilic center at the C3 position for the introduction of the desired functional groups.

A key transformation in this regard is the formation of a cyanohydrin by the addition of a cyanide source to the ketone. This reaction introduces both the hydroxyl group and a nitrile group (a precursor to the carboxamide) in a single step. The resulting intermediate is 1-benzyl-3-hydroxypiperidine-3-carbonitrile. The synthesis of the corresponding carboxylic acid, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, has been reported starting from 1-benzyl-3-piperidone hydrochloride and potassium cyanide, followed by hydrolysis of the nitrile. prepchem.com This suggests that a controlled partial hydrolysis of the intermediate cyanohydrin could yield the desired carboxamide.

The reaction conditions for the formation of the cyanohydrin are crucial. For the synthesis of the carboxylic acid, the reaction is carried out in a mixture of tetrahydrofuran (B95107) and water at a low temperature (below 8°C). prepchem.com Similar conditions would likely be applicable for the synthesis of the carboxamide precursor. The subsequent hydrolysis of the nitrile to the carboxamide can typically be achieved under acidic or basic conditions, with careful control to avoid over-hydrolysis to the carboxylic acid.

Table 1: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid via a Cyanohydrin Intermediate prepchem.com

| Step | Reactants | Reagents | Conditions | Product | Yield |

| 1 | 1-Benzyl-3-piperidone hydrochloride | Potassium cyanide, Hydrochloric acid | Tetrahydrofuran-water (1:1), < 8°C, 4 hours | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile (intermediate) | Not reported |

| 2 | Oily residue from step 1 | Concentrated hydrochloric acid | 80°C, 1 hour | 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid | 60.2% |

Stereoselective and Asymmetric Synthesis Approaches

The C3 position of this compound is a quaternary stereocenter, making its stereoselective synthesis a significant challenge. Both enantioselective and diastereoselective methods are crucial for accessing optically pure isomers, which are often required for pharmaceutical applications.

Chiral Auxiliaries and Catalytic Methods for Enantioselective Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org In the context of the target molecule, a chiral auxiliary could be temporarily attached to the piperidine nitrogen or to a precursor molecule to direct the facial selectivity of key bond-forming reactions. For instance, in a Strecker-type synthesis on a ketone, a chiral amine can be used to form a chiral imine intermediate, which then undergoes diastereoselective addition of cyanide. Subsequent removal of the chiral auxiliary would yield an enantioenriched aminonitrile. Glycosylamines have been shown to be effective chiral auxiliaries in stereoselective Strecker syntheses. springerprofessional.de

Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis. Chiral catalysts can be employed to control the stereochemical outcome of reactions such as the addition of nucleophiles to the carbonyl group of 1-benzylpiperidin-3-one. For example, a catalytic asymmetric Strecker reaction could be employed to generate an optically active α-aminonitrile. While the classical Strecker synthesis yields a racemic mixture, several asymmetric variants using chiral catalysts have been developed. wikipedia.org

Another approach involves the asymmetric reduction of a precursor. For instance, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine is a key step in the synthesis of certain pharmaceuticals and is often achieved with high enantioselectivity using ketoreductase enzymes. mdpi.com While this does not create the C3-quaternary center, it demonstrates the utility of catalytic methods for introducing chirality into the piperidine ring.

Diastereoselective Control in Ring-Opening Reactions and Cyclizations

Diastereoselective control is essential when multiple stereocenters are present or are being formed in a reaction. In the synthesis of functionalized piperidines, diastereoselectivity can be achieved through various strategies. For instance, a highly diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the stereochemical outcome can be controlled by the order of the reaction sequence. acs.org

Ring-opening reactions of epoxides can also be highly diastereoselective. While not directly leading to the target molecule, the stereocontrolled synthesis of 3-hydroxy-2,6-dialkylpiperidines has been achieved via the diastereoselective ring-opening of an oxazolidine (B1195125) intermediate.

In the context of cyclization reactions, the stereochemistry of the starting materials can dictate the stereochemical outcome of the final cyclic product. A visible-light-driven radical silylative cyclization of aza-1,6-dienes has shown that the substitution pattern of the starting material can lead to poor-to-excellent diastereoselectivity. nih.gov DFT calculations in such reactions have suggested that the transition state geometry, influenced by factors like 1,3-diaxial repulsion, plays a crucial role in determining the diastereoselectivity. nih.gov

Table 2: Examples of Stereoselective Reactions in Piperidine Synthesis

| Reaction Type | Key Features | Stereochemical Outcome | Reference |

| Asymmetric Strecker Reaction | Use of chiral auxiliaries (e.g., (R)-phenylglycine amide) | Crystallization-induced asymmetric transformation leading to high diastereomeric excess. | nih.gov |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of N-iminopyridinium ylides | Access to substituted piperidines in good enantiomeric excesses. | acs.org |

| Diastereoselective C-H Arylation | Photoredox catalyzed reaction of substituted piperidines | High diastereoselectivity relative to pre-existing stereocenters. | nih.gov |

Resolution Techniques for Chiral Isomers

The synthesis of this compound often results in a racemic mixture, necessitating resolution to isolate the individual enantiomers, which may exhibit different biological activities. The precursor, 1-benzyl-3-hydroxypiperidine, is a key intermediate where chiral resolution is frequently applied.

Classical chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For related compounds like racemic 1-Boc-3-hydroxypiperidine, chiral resolving agents such as L-camphorsulfonic acid have been utilized effectively. derpharmachemica.com This method relies on the differential solubility of the resulting diastereomeric salts.

Enzymatic resolution represents a greener and highly selective alternative. Ketoreductase enzymes (KREDs) have been successfully used for the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine from the corresponding ketone precursor, N-1-Boc-3-piperidone. derpharmachemica.comresearchgate.net This biocatalytic reduction yields the desired (S)-enantiomer with high chiral purity, often exceeding 99%. derpharmachemica.commdpi.com The efficiency of this process can be enhanced by co-expressing the ketoreductase with a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH), within a single host organism. mdpi.com

| Resolution/Synthesis Technique | Substrate | Reagent/Catalyst | Key Outcome | Reference(s) |

| Chemical Resolution | Racemic 1-Boc-3-hydroxypiperidine | L-camphorsulfonic acid | Separation of diastereomeric salts | derpharmachemica.com |

| Enzymatic Asymmetric Reduction | N-1-Boc-3-piperidone | Ketoreductase (KRED) | High yield of (S)-1-Boc-3-hydroxypiperidine (>99% ee) | derpharmachemica.comresearchgate.netmdpi.com |

| Racemization of Unwanted Isomer | Chiral 1-benzyl-3-hydroxypiperidine | Strong base (e.g., KOH) | Conversion to racemic mixture for recycling | epo.orggoogle.com |

Novel Synthetic Strategies for Piperidine Carboxamide Cores

Recent advancements in organic synthesis have provided powerful new methods for constructing the functionalized piperidine ring system at the heart of this compound.

Catalytic Ring-Opening Aminolysis of Bridged Lactam-Lactones

A highly innovative and stereocontrolled strategy involves the palladium-catalyzed ring-opening aminolysis of bridged δ-lactam-γ-lactones. nih.govnih.gov This method allows for the deconstructive remodeling of a bicyclic precursor into a highly decorated 3-hydroxy-2-piperidinone carboxamide scaffold. nih.govrsc.orgrsc.org The reaction proceeds with site-selective acyl C–O bond cleavage of the γ-lactone moiety, a process that is challenging for strained lactones. nih.govresearchgate.net

The transformation exhibits remarkable functional group tolerance, accommodating alkenes, ethers, anilines, thioethers, and esters. researchgate.net It employs a palladium catalyst and is suitable for a wide range of primary and secondary amines as nucleophiles. nih.govnih.gov The products are obtained in high yields and with excellent diastereoselectivity, preserving the stereochemistry at the hydroxyl-bearing center. nih.govrsc.org This modular approach effectively merges the α-hydroxy-δ-valerolactam, 3-hydroxypiperidine (B146073), and piperidine-3-carboxamide motifs into a single, valuable molecular architecture. nih.govrsc.org

Reductive Amination and Organometallic Approaches

Reductive amination is a cornerstone of amine synthesis and a versatile method for constructing piperidine rings. masterorganicchemistry.comresearchgate.net This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comyoutube.com Intramolecular reductive amination of dicarbonyl compounds is a powerful strategy for the stereocontrolled synthesis of cyclic amines, including substituted piperidines. chim.it

Organometallic chemistry offers distinct approaches to piperidine synthesis. Copper-catalyzed intramolecular C–H amination has emerged as a method for forming both pyrrolidines and piperidines from N-fluoride amides. acs.org This approach is notable as many systems are limited to the formation of five-membered rings. acs.org Additionally, organozinc reagents have been employed in conjugate addition reactions to prepare precursors for 2,6-disubstituted piperidines via reductive cyclization. whiterose.ac.uk The lower reactivity and higher functional group tolerance of organozinc compounds compared to organolithium or Grignard reagents make them valuable tools in complex molecule synthesis. whiterose.ac.uk

| Method | Key Precursors | Catalyst/Reagent | Core Transformation | Reference(s) |

| Reductive Amination | Dicarbonyl compounds, Amines | NaBH₃CN, NaBH(OAc)₃ | Intramolecular cyclization to form piperidine ring | masterorganicchemistry.comchim.it |

| Organometallic C-H Amination | N-fluoride amides | Copper complexes | Intramolecular C-H amination to form piperidine | acs.org |

| Organometallic Conjugate Addition | Enones, Organozinc reagents | N/A | Formation of 6-oxoamino acid derivatives for cyclization | whiterose.ac.uk |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates structural elements from each starting material. mdpi.comnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. mdpi.com

Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. nih.govresearchgate.net For example, a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by trimethylsilyl (B98337) iodide (TMSI), can produce substituted piperidines in moderate to good yields. researchgate.net Biocatalysis has also been applied to MCRs for piperidine synthesis, with immobilized Candida antarctica lipase (B570770) B (CALB) being used to catalyze the reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester, demonstrating a green approach to this class of compounds. rsc.org These MCR strategies provide a powerful tool for creating libraries of piperidine carboxamide analogues for further investigation.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve process safety and efficiency. unibo.it Several strategies can be applied to the synthesis of this compound and its intermediates.

One key principle is the use of greener solvents and reaction conditions. For instance, reductive amination using iridium catalysts and formic acid as a hydrogen source can be performed in aqueous solution, providing an environmentally friendly alternative to traditional methods. researchgate.net Some procedures, such as the synthesis of an imine precursor for reductive amination, can even be performed under solvent-free, solid-state conditions. researchgate.net

Atom economy is maximized through the use of catalytic reactions and MCRs, which incorporate most or all of the atoms from the starting materials into the final product. researchgate.netrsc.org The catalytic ring-opening aminolysis described previously is an excellent example of an atom-efficient transformation. researchgate.net

The use of biocatalysis, as seen in the enzymatic resolution of precursors and in lipase-catalyzed MCRs, represents a significant advance in green synthesis. derpharmachemica.comrsc.org Enzymes operate under mild conditions (temperature and pH) in aqueous media and offer high selectivity, reducing the need for protecting groups and minimizing waste. derpharmachemica.commdpi.com Furthermore, developing synthetic routes from bio-renewable starting materials, such as the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, points toward a more sustainable chemical industry. rsc.org

Investigative Molecular and Cellular Mechanisms of 1 Benzyl 3 Hydroxypiperidine 3 Carboxamide

Identification and Characterization of Molecular Targets

Detailed experimental data identifying and characterizing specific molecular targets of 1-benzyl-3-hydroxypiperidine-3-carboxamide are not extensively available in published research. The primary focus of existing studies has been on its potential interaction with neurotransmitter transporters.

Enzyme Inhibition Mechanisms (e.g., Cathepsin K, Cholinesterases)

There is no specific information available in the scientific literature detailing the enzyme inhibition mechanisms of this compound with respect to enzymes such as Cathepsin K or cholinesterases.

Receptor Ligand Interactions (e.g., Histamine H3 Receptors, Muscarinic Receptors, Dopamine (B1211576) Transporter)

While direct studies on the interaction of this compound with Histamine H3 or Muscarinic receptors are not available, its structural relationship to inhibitors of the SLC6 transporter family, which includes the dopamine transporter, has been noted. uni-muenchen.de Research into related compounds has explored their potential as inhibitors of murine GABA transporter 4 (mGAT4). uni-muenchen.de However, specific binding data and the nature of the interaction for this compound itself are not provided.

Ion Channel Modulation and Associated Mechanistic Insights

There is no available research that investigates the effects of this compound on ion channels or the associated mechanistic insights of such potential modulation.

Theoretical Investigations of Compound-Target Binding Dynamics

Comprehensive theoretical and computational studies detailing the binding dynamics of this compound with specific protein targets are not present in the current scientific literature.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

There is no information available to determine whether this compound acts via allosteric modulation or orthosteric binding at any potential target.

Ligand-Induced Conformational Changes in Target Proteins

There are no studies that describe any ligand-induced conformational changes in target proteins resulting from the binding of this compound.

Cellular Pathway Modulation Studies (In Vitro Preclinical Models)

The theoretical effects of this compound on neurotransmitter systems and synaptic function are primarily extrapolated from the known activities of its core chemical scaffold, the piperidine (B6355638) ring. The parent compound, 1-benzyl-3-hydroxypiperidine, is a recognized building block in the synthesis of molecules targeting neurological pathways. chemimpex.comnxydchem.com Specifically, it is utilized in the development of dopamine and 5-HT receptor modulators, suggesting that derivatives such as the 3-carboxamide variant could possess affinity for these receptors. nxydchem.com

The interaction with these receptor systems could theoretically lead to a modulation of synaptic transmission. For instance, agonistic or antagonistic activity at dopamine receptors could influence reward pathways, motor control, and cognitive functions. Similarly, interaction with serotonin (B10506) (5-HT) receptors could impact mood, anxiety, and sleep.

Furthermore, the piperidine moiety is a common feature in ligands for sigma receptors (σ1 and σ2). wikipedia.org These receptors are involved in a variety of cellular functions and are implicated in several neurological and psychiatric conditions. wikipedia.org A compound like this compound could potentially act as a ligand for sigma receptors, thereby influencing downstream signaling cascades that affect neuronal excitability and synaptic plasticity. wikipedia.org The exact nature of this interaction, whether agonistic or antagonistic, would determine the ultimate physiological response. wikipedia.org

Recent preclinical research has highlighted the potential of piperidine-3-carboxamide derivatives in the context of bone metabolism, specifically in inhibiting bone resorption. A study investigating a series of novel piperidamide-3-carboxamide derivatives identified a compound, designated H-9, with potent anti-bone resorption activity. mdpi.com This activity is primarily attributed to the inhibition of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins. mdpi.com

In an in vitro model using RANKL-induced RAW264.7 cells, a murine macrophage cell line capable of differentiating into osteoclast-like cells, compound H-9 demonstrated significant efficacy. mdpi.com Western blot analysis confirmed that H-9 effectively downregulated the expression of cathepsin K in these cells. mdpi.com This reduction in cathepsin K levels directly correlates with a decrease in the breakdown of bone tissue.

The anti-bone resorption effects were further quantified by measuring the release of C-terminal telopeptides of type I collagen (CTX-I), a key biomarker of bone resorption, and by analyzing the area of bone resorption pits on bone slices. mdpi.com The results indicated that piperidine-3-carboxamide derivatives, including H-9, significantly reduced both CTX-I release and the formation of resorption pits, with an efficacy comparable to the established cathepsin K inhibitor, MIV-711. mdpi.com

Table 1: In Vitro Anti-Bone Resorption Activity of Piperidine-3-Carboxamide Derivative H-9

| Parameter | Method | Result | Reference |

|---|---|---|---|

| Cathepsin K Inhibition (IC50) | Enzymatic Assay | 0.08 µM | mdpi.com |

| Cathepsin K Expression | Western Blot in RANKL-induced RAW264.7 cells | Downregulation | mdpi.com |

| Bone Resorption | CTX-I Release Assay | Significant Reduction | mdpi.com |

This interactive table summarizes the key findings related to the anti-bone resorption activity of a piperidine-3-carboxamide derivative.

While direct studies on the effects of this compound on T-cell function are not currently available, the broader class of piperidine-containing compounds has been investigated for various pharmacological activities, including anticancer effects that may involve the immune system. nih.gov In a preclinical context, the modulation of T-cell proliferation and activation is a critical area of investigation for novel therapeutic agents.

Theoretically, a compound like this compound could influence T-cell function through several mechanisms. One potential avenue is the modulation of immune checkpoint pathways, such as the programmed cell death protein 1 (PD-1) pathway. mdpi.com The PD-1 pathway is a key regulator of T-cell exhaustion, and its blockade can restore T-cell activity. mdpi.com Novel small molecules can potentially interact with components of this pathway, such as the PD-L1 ligand, to prevent T-cell anergy. mdpi.com

Another theoretical mechanism involves the modulation of intracellular signaling cascades that are crucial for T-cell activation and proliferation. This could include interference with signaling through the T-cell receptor (TCR) or cytokine receptors. The structural features of this compound, including its ability to participate in hydrogen bonding and hydrophobic interactions, could enable it to bind to and modulate the activity of kinases or phosphatases involved in these signaling pathways.

The preclinical relevance of such potential immunomodulatory effects is significant, particularly in the fields of oncology and autoimmune diseases. Further in vitro studies using isolated T-cells or co-culture systems would be necessary to explore these theoretical possibilities and determine if this compound has any direct impact on T-cell proliferation, differentiation, or effector functions.

Mechanisms of Membrane Permeation and Intracellular Distribution (Theoretical)

The mechanisms by which this compound permeates cellular membranes and distributes within the cell are theoretically governed by its physicochemical properties. researchgate.net As a small molecule, passive diffusion is likely a primary route of entry into cells. researchgate.net The rate and extent of this diffusion would be influenced by a balance between its lipophilicity and hydrophilicity.

The benzyl (B1604629) group contributes to the lipophilicity of the molecule, which would favor its partitioning into the lipid bilayer of the cell membrane. Conversely, the hydroxyl and carboxamide groups are polar and capable of forming hydrogen bonds, which increases the hydrophilicity of the compound. This balance is a critical determinant of its ability to cross the hydrophobic core of the membrane. The predicted XlogP value, a measure of lipophilicity, for structurally related compounds can provide an indication of this property. For example, the related compound (S)-Benzyl 3-hydroxypiperidine-1-carboxylate has a calculated XLogP3 value of 1.5, suggesting a moderate degree of lipophilicity.

Once inside the cell, the intracellular distribution of this compound would be influenced by pH gradients between different cellular compartments and its potential to bind to intracellular components. researchgate.net The piperidine nitrogen is basic and could be protonated at physiological pH, which would affect its ability to cross intracellular membranes and could lead to its accumulation in acidic organelles such as lysosomes.

The presence of the hydroxyl and carboxamide groups also makes the molecule a potential substrate for active transport proteins located on the cell surface or on the membranes of organelles. If recognized by influx or efflux transporters, these proteins could significantly alter its intracellular concentration and localization. Computational modeling and in vitro transport assays using cell lines expressing specific transporters would be required to investigate these possibilities.

Computational Chemistry and in Silico Modeling for 1 Benzyl 3 Hydroxypiperidine 3 Carboxamide Research

Molecular Docking and Scoring Methodologies for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this typically involves docking a small molecule ligand, such as 1-Benzyl-3-hydroxypiperidine-3-carboxamide, into the binding site of a target protein. The goal is to predict the binding mode and affinity of the ligand, providing insights into its potential biological activity. nih.gov

Once a docking pose is generated, a detailed analysis of the ligand-protein interactions is crucial. This involves identifying key amino acid residues in the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. nih.gov For this compound, the hydroxyl and amide groups are likely to form hydrogen bonds, while the benzyl (B1604629) and piperidine (B6355638) rings can engage in hydrophobic and π-stacking interactions.

Hotspot mapping is a computational method used to identify regions within a protein's binding site that are energetically favorable for ligand binding. By identifying these "hotspots," researchers can design ligands that make optimal interactions, leading to improved binding affinity and selectivity. For instance, in studies of similar N-benzylpiperidine derivatives, key interactions with specific residues have been shown to be critical for biological activity. nih.gov

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Hydroxyl group, Amide group | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |

| Hydrophobic | Benzyl group, Piperidine ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Benzyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π | Piperidine nitrogen (if protonated) | Phenylalanine, Tyrosine, Tryptophan |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach can be used to discover novel analogues of this compound with potentially improved properties. Structure-based virtual screening utilizes molecular docking to assess the binding of each molecule in a database to the target protein. Ligand-based virtual screening, on the other hand, uses the known structure of an active compound like this compound to find other molecules with similar properties, without requiring the 3D structure of the target. nih.gov

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of ligand binding, Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations offer a more dynamic and detailed view. nih.gov These methods can be used to study the conformational changes of the ligand and protein upon binding, as well as to calculate binding free energies with higher accuracy. mdpi.com

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational landscape analysis involves exploring the different possible shapes (conformers) that a molecule can adopt and their relative energies. For this compound, the piperidine ring can exist in different chair and boat conformations, and the orientation of the benzyl and carboxamide groups can vary. nih.govacs.org QM calculations can be used to determine the relative stabilities of these different conformers.

Tautomerism, the migration of a hydrogen atom or proton accompanied by a switch of a single bond and adjacent double bond, is another important consideration. The amide group in this compound could potentially exist in different tautomeric forms, and QM methods can predict their relative populations.

MD simulations can be used to calculate the binding free energy of a ligand to a protein, which is a more rigorous predictor of binding affinity than docking scores. nih.govmdpi.com Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) are commonly used to estimate binding free energies from MD simulation trajectories. nih.gov These calculations can help to rank different analogues of this compound based on their predicted affinity for a target. Furthermore, advanced MD techniques can be used to predict the pathway of a ligand entering and exiting the binding site of a protein. researchgate.net

| Computational Method | Information Obtained | Application to this compound |

| Molecular Docking | Binding pose, interaction types | Prediction of binding mode to target proteins |

| QM Calculations | Conformational energies, electronic properties | Analysis of stable conformers and tautomers |

| MD Simulations | Dynamic behavior, binding free energy | Understanding the stability of the protein-ligand complex |

| MM-PBSA/GBSA | Estimation of binding affinity | Ranking of potential analogues based on binding strength |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model for a set of this compound analogues, it is possible to predict the activity of new, unsynthesized compounds. preprints.org This allows for the rational design of more potent and selective molecules.

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. researchgate.net In the context of this compound research, cheminformatics tools can be used to analyze the chemical space of related compounds, identify key structural features responsible for activity, and design new molecules with desired properties. mdpi.com These approaches, in conjunction with the other computational methods described, provide a comprehensive framework for the in silico investigation of this compound and its analogues.

Development of Predictive Models for Biological Activity

Predictive modeling for biological activity, primarily through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. The fundamental goal of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For piperidine derivatives, QSAR models are developed by first calculating a wide range of molecular descriptors for a set of known active and inactive compounds. nih.govresearchgate.net These descriptors quantify various aspects of the molecule's topology, geometry, and physicochemical properties. Using statistical methods like multilinear regression (MLR) or machine learning algorithms such as support vector machines (SVM) and neural networks, a predictive model is constructed. nih.govmdpi.com The robustness of these models is rigorously tested through internal and external validation to ensure their predictive power. nih.gov For instance, QSAR models developed for a series of 33 piperidine derivatives showed high determination coefficients (r²) on both training and test sets, indicating strong predictive capability. nih.govresearchgate.net

In addition to QSAR, other in silico tools are used to forecast the biological activity spectrum. Programs like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a compound's structure to predict its likely pharmacological effects and identify potential protein targets. clinmedkaz.org Studies on new piperidine derivatives using these tools have suggested a wide range of potential activities, including effects on enzymes, receptors, and ion channels, highlighting potential applications in oncology and neurology. clinmedkaz.org This approach allows for the rapid screening of virtual compounds, including this compound, to prioritize them for further preclinical investigation.

Descriptors for Piperidine Derivatives and Their Correlates with Activity

The accuracy of any QSAR model depends on the selection of appropriate molecular descriptors. For the piperidine class of compounds, specific structural and physicochemical features have been identified as being highly correlated with biological activity. These descriptors can be broadly categorized into 1D, 2D, and 3D properties.

Three-dimensional descriptors are often considered more suitable for conformationally rigid structures like many piperidine derivatives. tandfonline.com Key descriptors relevant to this class include:

Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms in the molecule. They are readily calculated and have been successfully used to model the toxicity of piperidine derivatives. nih.gov

3D Autocorrelation Descriptors: These descriptors relate the values of a property at different points on the molecular surface, providing a 3D picture of property distribution. They have been effectively used in QSAR models for Akt1 inhibitory activity of furan-pyrazole piperidine derivatives. tandfonline.com

Physicochemical Properties: Properties such as lipophilicity (LogP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are critical. Lipophilicity plays a known role in the binding affinity of compounds to cytochrome P450 enzymes. mdpi.com TPSA and hydrogen bonding capacity are particularly crucial for compounds targeting the central nervous system, as they influence the ability to cross the blood-brain barrier. nih.gov

Hybrid Optimal Descriptors: Developed using Monte Carlo techniques, these descriptors have been successfully applied to create highly predictive models for the cardiotoxicity of piperidine derivatives. mdpi.com

The table below summarizes key molecular descriptors and their established relevance to the biological activity of piperidine-based compounds.

| Descriptor Class | Specific Descriptor Example | Relevance to Piperidine Derivatives' Activity | Reference |

|---|---|---|---|

| Topological | 2D Autocorrelation | Used to model toxicity and anticancer activity. | nih.govtandfonline.com |

| Physicochemical | MLOGP (Lipophilicity) | Correlates with binding affinity to metabolic enzymes like CYPs. | mdpi.com |

| Physicochemical | TPSA (Topological Polar Surface Area) | Key predictor of blood-brain barrier permeation. | nih.gov |

| Physicochemical | Hydrogen Bond Donors/Acceptors | Influences receptor binding and membrane permeability. | nih.gov |

| Hybrid | DCW (Descriptor Correlation Weighting) | Used to build highly predictive models of cardiotoxicity (hERG inhibition). | mdpi.com |

Predictive Modeling of ADME Properties (Excluding Clinical Data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. It helps to identify compounds with potentially poor pharmacokinetic profiles, which is a major cause of clinical trial failures. For this compound, various computational tools can provide robust estimations of its ADME profile. Web-based platforms like SwissADME and ADMETlab 2.0 are widely used to calculate a suite of relevant properties from a molecule's structure. nih.govbiointerfaceresearch.com These tools provide quantitative estimates of drug-likeness and pharmacokinetic parameters, allowing for early assessment of a compound's potential. biointerfaceresearch.com

Blood-Brain Barrier Permeation Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. In silico models are extensively used to predict this property. These models are typically built using large datasets of compounds with experimentally determined BBB permeability. nih.gov

Prediction of BBB permeation is often based on a set of physicochemical property ranges that are favorable for CNS penetration. These "rules of thumb" provide a rapid initial assessment.

| Property | Favorable Range for BBB Permeation | Reference |

|---|---|---|

| Molecular Weight (MW) | ≤ 400 g/mol | nih.gov |

| Lipophilicity (ClogP) | ≤ 5 | nih.gov |

| Hydrogen Bond Acceptors (HBA) | ≤ 7 | nih.gov |

| Hydrogen Bond Donors (HBD) | ≤ 3 | nih.gov |

| Polar Surface Area (PSA) | < 90 Ų | nih.gov |

More sophisticated tools, such as the BOILED-Egg model available within SwissADME, provide a graphical and intuitive prediction of both gastrointestinal absorption and BBB permeation. nih.gov A computational study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a close structural analog of the N-benzylpiperidine scaffold, used this model and predicted the compound to be highly BBB permeant. nih.gov Such findings suggest that the N-benzylpiperidine core, also present in this compound, is conducive to crossing the BBB.

Theoretical Metabolic Stability and CYP450 Interactions

A compound's metabolic stability and its interactions with cytochrome P450 (CYP) enzymes are critical determinants of its half-life and potential for drug-drug interactions. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of the five major CYP isoforms involved in drug metabolism: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govhumanjournals.com

These predictions are typically generated using machine learning models, such as support vector machines (SVM), trained on large datasets of known inhibitors and non-inhibitors. humanjournals.com For the N-benzylpiperidine scaffold, computational studies provide valuable insights. For example, the in silico analysis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine predicted it to be an inhibitor of CYP2D6 but not of CYP1A2, CYP2C9, CYP2C19, or CYP3A4. nih.gov

Furthermore, molecular and quantum mechanics studies on related 4-aminopiperidine (B84694) drugs have shown that CYP3A4 is a major isoform responsible for their metabolism, specifically catalyzing the N-dealkylation reaction. nih.gov This suggests that a likely metabolic pathway for this compound would involve the cleavage of the N-benzyl group, a reaction mediated primarily by CYP3A4 and potentially CYP2D6. nih.govacs.org Predicting these interactions early allows for chemical modifications to mitigate potential metabolic liabilities.

The table below shows the predicted CYP450 interactions for a related N-benzylpiperidine compound based on in silico analysis.

| CYP Isoform | Predicted Interaction (Inhibitor) | Reference |

|---|---|---|

| CYP1A2 | No | nih.gov |

| CYP2C9 | No | nih.gov |

| CYP2C19 | No | nih.gov |

| CYP2D6 | Yes | nih.gov |

| CYP3A4 | No | nih.gov |

Advanced Analytical Techniques for the Characterization and Quantification of 1 Benzyl 3 Hydroxypiperidine 3 Carboxamide in Research

Spectroscopic Methods for Structural Elucidation in Synthetic Research

Spectroscopic techniques are indispensable for probing molecular structure. They provide detailed information on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-benzyl-3-hydroxypiperidine-3-carboxamide, both ¹H and ¹³C NMR are crucial for confirming its synthesis and determining its stereochemistry.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. wikipedia.org In this compound, this conformational preference, combined with the presence of a stereocenter at the C3 position, leads to distinct signals for axial and equatorial protons. The chemical shifts and coupling constants of the piperidine protons are highly informative. For instance, protons in an axial position typically resonate at a different frequency than their equatorial counterparts.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton and carbon signals, which is particularly useful for assigning the complex signals of the piperidine ring. researchgate.net Furthermore, variable temperature NMR experiments can reveal information about conformational dynamics, such as ring inversion or restricted rotation around the amide bond. researchgate.net

Below is a table of expected ¹H and ¹³C NMR chemical shifts for the core structure, based on data from similar piperidine derivatives. wikipedia.orgnih.govgoogle.com

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Benzyl (B1604629) CH₂ | ~3.5 | ~60-65 |

| Aromatic CH (Benzyl) | ~7.2-7.4 | ~127-130 |

| Piperidine CH₂ (C2, C4, C5, C6) | ~1.5-3.0 | ~25-50 |

| Hydroxyl OH | Variable, depending on solvent and concentration | N/A |

| Amide NH₂ | Variable, ~5.0-8.0 | N/A |

| Quaternary Carbon (C3) | N/A | ~70-75 |

| Carbonyl C=O | N/A | ~170-175 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identity and Purity

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its identity with high confidence. nih.gov

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses. A primary fragmentation pathway would involve the cleavage of the benzyl group, resulting in a stable benzyl cation at m/z 91, or a tropylium (B1234903) ion. researchgate.net Another significant fragmentation could be the loss of the carboxamide group or water from the hydroxyl group.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 235.14 | Protonated molecular ion |

| [M+Na]⁺ | 257.12 | Sodium adduct |

| [M-H₂O+H]⁺ | 217.13 | Loss of water from the protonated molecule |

| [C₇H₇]⁺ | 91.05 | Benzyl/Tropylium cation |

Predicted m/z values are based on the molecular formula C₁₃H₁₈N₂O₂.

HRMS analysis of a related compound, (2R,3R)-Ethyl 1-benzyl-3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)aziridine-2-carboxylate, demonstrates the power of this technique in confirming elemental composition. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In this compound, characteristic absorption bands would confirm the presence of the hydroxyl, amide, and aromatic functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (Amide) | Stretching | 3100-3500 (may show two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1550-1640 |

| C=C (Aromatic) | Stretching | 1450-1600 |

This data is based on established correlations for organic functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the benzyl group. The benzene (B151609) ring is expected to exhibit characteristic absorption bands in the UV region, typically around 200-270 nm, corresponding to π→π* transitions. researchgate.netnist.gov The presence of substituents on the piperidine ring is unlikely to cause a significant shift in these absorption maxima.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds and for quantitative analysis. For this compound, a reversed-phase HPLC method would be most suitable.

A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the benzyl chromophore absorbs, such as 254 nm. nih.gov

The method can be optimized to separate the target compound from any potential impurities. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. HPLC is also used to monitor the progress of chemical reactions, as demonstrated in the racemization of 1-benzyl-3-hydroxypiperidine. google.comepo.org

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Water (with 0.1% TFA) and Acetonitrile |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 210, 254, or 280 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

These conditions are based on methods developed for similar piperidine derivatives. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound itself is not suitable for direct GC-MS analysis due to its low volatility and the presence of polar functional groups (hydroxyl and amide), which can lead to poor peak shape and thermal decomposition. jfda-online.com

To make the compound amenable to GC analysis, a chemical derivatization step is necessary. sigmaaldrich.com This process converts the polar -OH and -NH₂ groups into less polar, more volatile moieties. Common derivatization strategies include:

Silylation: Reacting the compound with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amides. sigmaaldrich.comgcms.cz

Acylation: Using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form fluoroacyl derivatives. gcms.cz

Once derivatized, the compound can be analyzed by GC-MS, where it is separated on a capillary column and subsequently identified by its mass spectrum. This technique is particularly useful for detecting and identifying trace-level impurities that may have been formed during the synthesis. jfda-online.comsemanticscholar.org

Chiral Chromatography for Enantiomeric Purity Determination

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting desired therapeutic effects while the other may be inactive or even responsible for adverse effects. Consequently, the determination of enantiomeric purity is a critical aspect of quality control in the synthesis and development of chiral compounds. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. nih.govnih.gov

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov The selection of the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net

Research on related chiral piperidine compounds has demonstrated successful enantiomeric resolution using commercially available columns. For instance, studies on 1,3-dimethyl-4-phenylpiperidine derivatives showed effective separation using Chiralcel OD and Chiralcel OJ columns, highlighting the utility of cellulose-based stationary phases. nih.gov The development of an efficient analytical method for this compound would involve screening various CSPs and mobile phase compositions to identify optimal conditions for resolving the (R) and (S) enantiomers. The enantiomeric excess (ee) can then be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Representative Chiral HPLC Method Parameters for Piperidine Derivatives Note: This table represents typical starting conditions for method development, based on published separations of analogous piperidine structures. Specific parameters for this compound would require experimental optimization.

| Parameter | Typical Value/Condition | Purpose |

| Column | Chiralpak IC / Chiralcel OD-H | Provides a chiral environment for separation. |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Elutes the compounds; ratio is adjusted for optimal resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV at 254 nm | Quantifies the amount of each enantiomer as it elutes. |

| Column Temp. | 25 °C | Temperature is controlled to ensure reproducible retention times. |

| Injection Vol. | 10 µL | A small, precise volume of the sample solution is introduced. |

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Absolute Configuration and Torsion Angles

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration without ambiguity. By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the absolute spatial arrangement of the substituents around the chiral center can be established. nih.gov This is often quantified using the Flack parameter, where a value close to zero for a given configuration confirms its correctness. nih.gov

This method has been successfully applied to determine the absolute configuration of various chiral piperidine derivatives. nih.govuzh.ch For this compound, a crystallographic analysis would definitively assign the (R) or (S) configuration of a single enantiomer.

Furthermore, the analysis provides highly precise measurements of torsion angles, which define the conformation of the molecule. Key torsion angles in this compound would include those describing the chair or boat conformation of the piperidine ring, the orientation of the benzyl group relative to the ring, and the spatial arrangement of the hydroxyl and carboxamide substituents at the C3 position. This detailed conformational data is invaluable for computational modeling and understanding structure-activity relationships.

Interactive Data Table: Illustrative Crystallographic Data for a Chiral Piperidine Derivative Note: This table contains hypothetical data that could be expected from an X-ray crystallographic analysis of a single crystal of an enantiomerically pure this compound.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁ | Indicates the symmetry elements within the crystal (chiral). |

| Absolute Configuration | Confirmed as (S) | Unambiguously establishes the stereochemistry. |

| Flack Parameter | 0.02(3) | A value near zero validates the absolute configuration assignment. nih.gov |

| C(2)-C(3)-C(4)-C(5) Torsion Angle | -55.8° | Quantifies the puckering of the piperidine ring (chair conformation). |

| N(1)-C(7)-C(8)-C(9) Torsion Angle | 85.2° | Defines the orientation of the benzyl group. |

Co-Crystallization with Target Proteins for Ligand-Binding Site Analysis

Understanding how a molecule interacts with its biological target is a cornerstone of rational drug design. Co-crystallization involves forming a crystal of a target protein in complex with its ligand (the molecule of interest). Subsequent analysis by X-ray crystallography reveals the precise binding mode of the ligand within the protein's active site at atomic resolution. nih.gov

Piperidine derivatives are common scaffolds in molecules designed to interact with a variety of biological targets, including enzymes and receptors. If this compound were identified as a ligand for a specific protein, co-crystallization would be a critical step in elucidating its mechanism of action. The resulting structure would show the specific amino acid residues that form the binding pocket and detail the network of interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the ligand-protein complex. nih.gov For example, the hydroxyl and carboxamide groups of the compound are potential hydrogen bond donors and acceptors, and the benzyl group can engage in hydrophobic or π-stacking interactions. This information is crucial for optimizing the ligand's affinity and selectivity through further chemical modification.

Interactive Data Table: Example of Ligand-Protein Interaction Data from Co-Crystallography Note: This table illustrates the type of information that would be obtained from a co-crystal structure of this compound bound to a hypothetical target protein.

| Ligand Moiety | Interacting Protein Residue | Interaction Type | Distance (Å) |

| Hydroxyl (-OH) | Aspartic Acid (Asp-102) | Hydrogen Bond | 2.8 |

| Carboxamide (C=O) | Serine (Ser-195) | Hydrogen Bond | 3.1 |

| Carboxamide (-NH₂) | Glutamine (Gln-65) | Hydrogen Bond | 2.9 |

| Benzyl Ring | Phenylalanine (Phe-210) | π-stacking | 3.5 |

| Piperidine Ring | Valine (Val-115), Leucine (Leu-120) | Hydrophobic | 3.8 - 4.2 |

Future Research Directions and Emerging Paradigms for 1 Benzyl 3 Hydroxypiperidine 3 Carboxamide

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The development of efficient, scalable, and stereocontrolled synthetic routes is fundamental to enabling a thorough investigation of 1-Benzyl-3-hydroxypiperidine-3-carboxamide. Traditional synthetic approaches may rely on multi-step sequences starting from precursors like 1-benzyl-3-piperidone, followed by cyanation, hydrolysis to the carboxylic acid, and subsequent amidation. prepchem.com However, future research should focus on more innovative and unconventional strategies.

Modern advances in amide synthesis offer numerous avenues for exploration. numberanalytics.com Transition-metal catalysis, particularly with palladium, has proven effective in the stereocontrolled synthesis of related structures like 3-hydroxy-2-piperidinone carboxamides through deconstructive amination of bicyclic lactones. rsc.orgresearchgate.net Exploring similar palladium- or copper-catalyzed systems could provide direct, atom-economical pathways to the target compound. Furthermore, biocatalysis, using enzymes like lipases or amidases, presents a green and highly selective alternative for amide bond formation under mild conditions. numberanalytics.comderpharmachemica.com The enantioselective synthesis of the hydroxypiperidine core itself can be achieved using ketoreductase enzymes, which could be integrated into a chemoenzymatic route. mdpi.com

Other emerging synthetic paradigms include C-H activation, photoredox catalysis, and flow chemistry. rsc.orgnih.gov These methods could enable the late-stage functionalization of the piperidine (B6355638) ring or the benzyl (B1604629) group, allowing for the rapid generation of an analog library from a common intermediate.

| Catalytic Approach | Potential Catalyst | Key Advantage | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Palladium(II) trifluoroacetate (B77799) / Phosphine Ligands | High efficiency and potential for stereocontrol in C-N bond formation. | rsc.orgresearchgate.net |

| Biocatalysis (Amidation) | Lipases, Amidases | High selectivity, mild reaction conditions, environmentally friendly. | numberanalytics.com |

| Biocatalysis (Core Synthesis) | Ketoreductases (KREDs) | High enantioselectivity for the synthesis of the chiral hydroxypiperidine core. | derpharmachemica.commdpi.com |

| Photoredox Catalysis | Ruthenium or Iridium complexes | Enables novel bond formations under visible light, mild conditions. | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the accuracy of predictions. mednexus.orgresearchgate.net For a novel compound like this compound, AI/ML can be integrated at multiple stages of the research pipeline.

Initially, ML models can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of the molecule, helping to prioritize it against other potential candidates without immediate synthesis. nih.gov As a library of derivatives is synthesized, these models can be trained on the experimental data to establish quantitative structure-activity relationships (QSAR), guiding the design of more potent and safer analogs. jsr.org

Diversification of Pharmacological Targets within the Hydroxypiperidine Class

The hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of biological systems. chemicalbook.comarizona.edu While the N-benzyl-3-hydroxypiperidine portion often suggests activity at central nervous system (CNS) targets like dopamine (B1211576) or serotonin (B10506) receptors, future research should not be limited to this area. nxydchem.com The addition of the tertiary carboxamide at the C3 position creates a unique topology that could interact with different target classes.

Recent studies on related piperidine-3-carboxamide derivatives have identified novel and diverse biological activities. For instance, certain N-arylpiperidine-3-carboxamides have been shown to induce a senescence-like phenotype in human melanoma cells, indicating potential as anticancer agents. nih.gov Another series of piperidine-3-carboxamide derivatives was designed and evaluated as potent inhibitors of cathepsin K, a target for the treatment of osteoporosis. mdpi.com These findings suggest that the pharmacological profile of this compound could be surprisingly broad. A systematic screening campaign against diverse target classes, including enzymes (e.g., kinases, proteases) and protein-protein interactions, is warranted.

| Target Class | Example Target | Therapeutic Area | Rationale based on Related Scaffolds | Reference |

|---|---|---|---|---|

| Proteases | Cathepsin K | Osteoporosis | Piperidine-3-carboxamide derivatives show potent inhibition. | mdpi.com |

| Cellular Processes | Senescence Induction | Oncology (Melanoma) | N-arylpiperidine-3-carboxamides identified as inducers. | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Dopamine/Serotonin Receptors | Neurological Disorders | Common target area for N-benzylpiperidine derivatives. | nxydchem.com |

| Chaperone Proteins | Heat Shock Protein 70 (HSP70) | Oncology | Piperidine derivatives have been designed as HSP70 inhibitors. | nih.gov |

Development of Advanced Analytical Platforms for In Situ Reaction Monitoring

To translate a promising synthetic route from laboratory scale to industrial production, robust and real-time analytical methods are essential. The development of Process Analytical Technology (PAT) platforms for the synthesis of this compound would enable superior control over reaction parameters, leading to improved yield, purity, and safety.

Techniques such as in situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. This continuous stream of data allows for precise determination of reaction endpoints, identification of kinetic profiles, and early detection of side reactions or process deviations. Integrating these analytical tools into a continuous flow synthesis setup could offer a highly efficient and automated manufacturing process for this novel chemical entity.

Collaborative Research Endeavors in Academic and Industrial Settings for Novel Chemical Entities

The journey of a novel chemical entity like this compound from concept to clinic is complex and requires a multidisciplinary approach that often exceeds the capabilities of a single institution. nih.gov For this reason, fostering strong collaborative ties between academic and industrial research settings is a critical paradigm for future success. nih.govacs.org

Academic laboratories are powerhouses of innovation, often leading the way in developing unconventional synthetic methods and discovering novel biological activities. rsc.orgnih.gov They can explore the fundamental chemistry and biology of this compound. Industrial partners, in turn, provide the resources, infrastructure, and expertise in process development, scale-up, toxicology, and clinical trials necessary to advance a compound through the development pipeline. researchgate.net

A successful collaborative model would involve joint research programs, shared data, and a clear framework for intellectual property. Such partnerships can de-risk the development of novel compounds, leverage complementary strengths, and ultimately accelerate the translation of promising molecules like this compound into valuable therapeutic agents. jsr.orgacs.org

Q & A

Q. How to design a study investigating the compound’s photostability under UV light?

- Methodological Answer : Expose samples to UV-A (365 nm) at varying intensities (5–50 mW/cm²) and durations (1–24 hrs). Monitor degradation via HPLC and identify photoproducts using GC-MS. Control humidity and oxygen levels to isolate photooxidation effects. A split-plot design allows simultaneous testing of multiple factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.